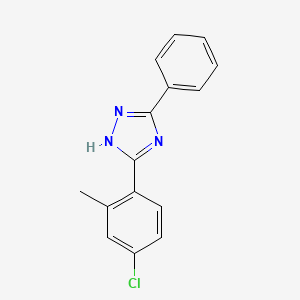
3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole is a chemical compound that belongs to the class of triazoles Triazoles are five-membered ring structures containing three nitrogen atoms This particular compound is characterized by the presence of a 4-chloro-o-tolyl group and a phenyl group attached to the triazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloro-o-tolyl hydrazine with phenyl isocyanate, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions is carefully controlled to maximize efficiency and minimize waste.
化学反応の分析
Types of Reactions
3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The chloro group can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an antimicrobial agent, inhibiting the growth of certain bacteria and fungi.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of 3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes, leading to antimicrobial effects. The exact pathways and targets are still under investigation, but it is believed to interfere with nucleic acid synthesis and protein function.
類似化合物との比較
Similar Compounds
4-Chloro-o-tolyl isocyanate: Shares the 4-chloro-o-tolyl group but differs in its functional groups and reactivity.
[(4-Chloro-o-tolyl)oxy]acetic acid: Another compound with the 4-chloro-o-tolyl group, used as a herbicide.
Uniqueness
3-(4-Chloro-o-tolyl)-5-phenyl-s-triazole is unique due to its triazole ring structure, which imparts specific chemical properties and reactivity. Its combination of the 4-chloro-o-tolyl and phenyl groups makes it distinct from other similar compounds, offering unique opportunities for applications in various fields.
特性
CAS番号 |
85303-94-2 |
|---|---|
分子式 |
C15H12ClN3 |
分子量 |
269.73 g/mol |
IUPAC名 |
5-(4-chloro-2-methylphenyl)-3-phenyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C15H12ClN3/c1-10-9-12(16)7-8-13(10)15-17-14(18-19-15)11-5-3-2-4-6-11/h2-9H,1H3,(H,17,18,19) |
InChIキー |
LGVUPKLKXKOWAC-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1)Cl)C2=NC(=NN2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


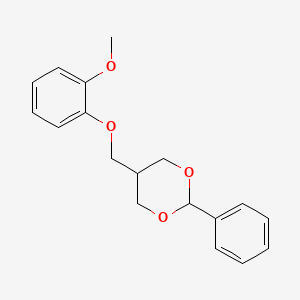
![Benzene, 1-[(4-chloro-2-butynyl)oxy]-2-methyl-](/img/structure/B14402035.png)
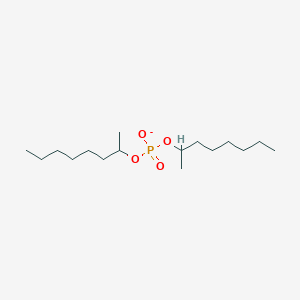
![6-(3,4-Dimethylphenyl)-3-ethyl-4-phenyl[1,2]oxazolo[5,4-b]pyridine](/img/structure/B14402054.png)

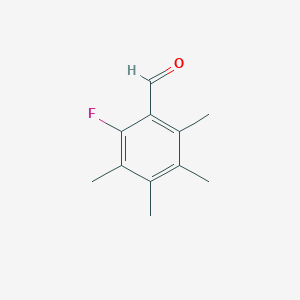


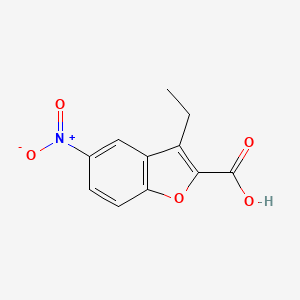

![2,2'-(Piperazine-1,4-diyl)bis[N-([1,1'-biphenyl]-3-yl)acetamide]](/img/structure/B14402105.png)

![[2-Chloro-1-(phenylsulfanyl)ethyl]phosphonic dichloride](/img/structure/B14402126.png)

